4-cyclopentylBenzoic acid
Overview
Description
4-cyclopentylBenzoic acid is a compound that likely combines the structural features of cyclopentyl groups and benzoic acid. While direct references to this compound are limited, the study of related chemical entities such as cyclopentadiene derivatives, benzoic acid analogues, and their synthesis methods can offer valuable insights into its chemical behavior, synthesis, and analysis.
Synthesis Analysis
Synthesis of structurally similar compounds involves multi-step reactions that can include cycloaddition, halolactonization, and arylation. For instance, alternative synthesis routes have been developed for cyclopentadiene derivatives through regioselective 1,3-dipolar cycloaddition, indicating a potential pathway for synthesizing cyclopentyl analogues (Conti, P., Pinto, A., Roda, G., Tamborini, L., Arosio, D., & Micheli, C. D., 2007). Furthermore, direct arylation schemes have been used for synthesizing low bandgap donor copolymers, which could be adapted for synthesizing 4-cyclopentylBenzoic acid analogues (Kowalski, S., Allard, S., & Scherf, U., 2012).
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is crucial for their reactivity and properties. Studies on similar compounds, like 4-tritylbenzoic acid, have shown how molecular scaffolding can influence the formation of inclusion compounds with aromatic solvents, indicating that substituents on the benzoic acid core can significantly affect its structural landscape (Jetti, R. K., Xue, F., Mak, T., & Nangia, A., 2000).
Chemical Reactions and Properties
The chemical reactivity of 4-cyclopentylBenzoic acid derivatives could be influenced by the presence of the cyclopentyl group. For instance, acid-catalyzed multicomponent tandem double cyclization has been employed to synthesize polyfunctional heterocycles, demonstrating the complex reactivity patterns that could be expected from cyclopentyl and benzoic acid moieties (Cai, Q., Li, D., Zhou, R., Zhuang, S., Ma, J.-T., Wu, Y.-D., & Wu, A., 2016).
Physical Properties Analysis
The physical properties of benzoic acid derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. Research on co-crystals of 4,4'-bipyridine and 4-hydroxybenzoic acid has revealed the impact of synthon polymorphism on stability and physical properties, suggesting that the cyclopentyl group in 4-cyclopentylBenzoic acid could similarly affect its physical characteristics (Mukherjee, A., & Desiraju, G., 2011).
Chemical Properties Analysis
The chemical properties, such as acidity, reactivity towards nucleophiles, and electrophiles, can be inferred from studies on related compounds. For example, the synthesis and characterization of cyclo-Pentazolate salts illustrate the complex interplay between structure and reactivity in cyclic and aromatic systems, providing insights into the potential chemical behavior of 4-cyclopentylBenzoic acid derivatives (Journal of the American Chemical Society, 2018).
Scientific Research Applications
Drug Discovery and Heterocyclic Scaffolds : One study highlights the use of similar compounds, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, in synthesizing various heterocyclic scaffolds, which are significant in drug discovery. However, the study notes that creating 8-membered benzodiazocine cycles remains a challenge (Křupková et al., 2013).
Intermediate for Bioproducts : Another study discusses 4-Hydroxybenzoic acid (4-HBA), a compound structurally related to 4-Cyclopentylbenzoic acid, as a promising intermediate for producing value-added bioproducts. These products include resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, with applications in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).
Biological Activity and Medicinal Applications : Various studies demonstrate the potential of similar benzoic acid derivatives in medicinal applications. For example, amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles have shown promising in vitro growth inhibitory potency (Bradshaw et al., 2002), and Sodium 4-Phenylbutyrate has been found to protect against cerebral ischemia (Qi et al., 2004).
Chemical Industry Applications : The solubility of 4-position substituted benzoic acid compounds in high-temperature solutions has been studied, aiding in the rapid design and optimization of separation, purification, and formulation processes in the chemical industry (Sunsandee et al., 2013).
Cancer Research and Treatment : There is ongoing research on the potential of benzoic acid derivatives in cancer treatment. For example, the lysyl amide prodrug of 2-(4-aminophenyl)-5-fluorobenzothiazole shows promise for clinical evaluation against breast and ovarian cancers (Bradshaw et al., 2002).
Future Directions
properties
IUPAC Name |
4-cyclopentylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URANGAMHASGWGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556810 | |
Record name | 4-Cyclopentylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentylBenzoic acid | |
CAS RN |
19936-22-2 | |
Record name | 4-Cyclopentylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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